molecular formula C15H16N2O2S B5679313 8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline

8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline

Cat. No. B5679313
M. Wt: 288.4 g/mol
InChI Key: SCAAQGQKRJWAOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves Buchwald–Hartwig amination, starting from bromo-quinolines and heteroarylamines like morpholine. These precursors can be obtained through intramolecular cyclization of trifluoro-but-3-en-2-ones, leading to yields of 60–88% (Bonacorso et al., 2018). Another method involves treating 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride to synthesize ambiphilic molecules, which can undergo hydrolysis and form coordination complexes (Son et al., 2010).

Molecular Structure Analysis

Molecular structure analyses of quinoline derivatives reveal varied photophysical properties due to intraligand and charge-transfer type transitions. These findings are supported by studies on ct-DNA titrations indicating strong interactions via π-stacking or hydrogen-bonding (Bonacorso et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives like 8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline can be influenced by the presence of functional groups. For instance, the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline shows rapid hydrolysis and forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), indicating a versatile reactivity profile (Son et al., 2010).

Physical Properties Analysis

Physical properties of quinoline derivatives are largely determined by their molecular structure. The photophysical analysis indicates the presence of aromatic structures in the heterocycle moieties, contributing to their unique photophysical properties and strong interactions with biomolecules (Bonacorso et al., 2018).

Chemical Properties Analysis

The chemical properties, such as basicity and reactivity towards DNA, of quinoline derivatives are significantly influenced by their substituents. For example, the introduction of morpholino groups can lead to compounds with potent interactions with DNA, as evidenced by their ability to intercalate, affecting DNA's melting temperature and showing cytotoxicity in various cell lines (Shahabuddin et al., 2009).

properties

IUPAC Name

1-morpholin-4-yl-2-quinolin-8-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(17-7-9-19-10-8-17)11-20-13-5-1-3-12-4-2-6-16-15(12)13/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAAQGQKRJWAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholino-2-(quinolin-8-ylthio)ethanone

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